molecular formula C8H5IO3 B12839895 2-Hydroxy-5-iodoisophthalaldehyde

2-Hydroxy-5-iodoisophthalaldehyde

Cat. No.: B12839895
M. Wt: 276.03 g/mol
InChI Key: PEPHLOHXCPEASI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodoisophthalaldehyde (hypothetical structure inferred from nomenclature) is a halogenated aromatic dialdehyde featuring hydroxyl (-OH) and iodine (-I) substituents at positions 2 and 5, respectively, on an isophthalaldehyde backbone. Halogenated aldehydes like this are often intermediates in synthesizing ligands, polymers, or bioactive molecules due to their reactivity in cross-coupling reactions and chelation properties .

Properties

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

2-hydroxy-5-iodobenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H5IO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H

InChI Key

PEPHLOHXCPEASI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-iodoisophthalaldehyde typically involves the iodination of 2-hydroxyisophthalaldehyde. A common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Types of Reactions:

    Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed:

    Oxidation: 2-Hydroxy-5-iodoisophthalic acid.

    Reduction: 2-Hydroxy-5-iodoisophthalyl alcohol.

    Substitution: 2-Hydroxy-5-azidoisophthalaldehyde (in the case of azide substitution).

Scientific Research Applications

2-Hydroxy-5-iodoisophthalaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays due to its reactive aldehyde groups.

    Medicine: Research into its potential as a precursor for radiolabeled compounds used in diagnostic imaging and targeted radiotherapy is ongoing.

    Industry: It serves as a building block in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-iodoisophthalaldehyde exerts its effects is largely dependent on its functional groups. The aldehyde groups can form Schiff bases with amines, which is a key reaction in many biochemical processes. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. These properties make it a versatile compound in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and safety differences between 2-Hydroxy-5-iodoisophthalaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications Safety Considerations
This compound Not available C₈H₅IO₃ (inferred) -OH (2), -I (5) ~292.03 (calculated) Hypothetical: Organic synthesis, ligands Likely requires stringent handling due to iodine’s reactivity
2-Hydroxy-5-methylisophthalaldehyde 7310-95-4 C₉H₈O₃ -OH (2), -CH₃ (5) 164.16 Laboratory chemicals, manufacturing Skin/eye irritation risks; requires rinsing
5-Chloro-2-hydroxy-3-iodobenzaldehyde 215124-03-1 C₇H₄ClIO₂ -Cl (5), -I (3), -OH (2) 298.46 Medicinal chemistry, organic synthesis High caution for halogenated compounds; avoid inhalation
2-Hydroxy-5-iodobenzaldehyde 1761-62-2 C₇H₅IO₂ -OH (2), -I (5) 248.02 Limited data; inferred as intermediate Not specified in evidence

Structural and Functional Differences

  • Substituent Effects: Iodine vs. Methyl: The iodine atom in this compound introduces significant steric bulk and polarizability compared to the methyl group in 2-Hydroxy-5-methylisophthalaldehyde. Positional Isomerism: 5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1) demonstrates how halogen placement affects reactivity. The iodine at position 3 may hinder electrophilic substitution at adjacent positions, whereas iodine at position 5 (as in the target compound) could direct reactivity toward the para position .
  • Reactivity :

    • Iodine’s leaving-group ability in nucleophilic aromatic substitution (NAS) makes this compound a candidate for synthesizing complex aromatic systems. In contrast, the methyl group in 7310-95-4 is inert under similar conditions, limiting its utility in NAS .

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